1-(3-Bromopropyl)-2-ethyl-6-iodobenzene
Description
Properties
Molecular Formula |
C11H14BrI |
|---|---|
Molecular Weight |
353.04 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-ethyl-3-iodobenzene |
InChI |
InChI=1S/C11H14BrI/c1-2-9-5-3-7-11(13)10(9)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
UPERIQBOQZDGLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)I)CCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following analogs share the bromopropyl-benzene backbone but differ in substituent type and position:
1-(3-Bromopropyl)-2-chloro-6-iodobenzene
- Substituents : Chloro (position 2), iodo (position 6).
- Key Differences: The electron-withdrawing chlorine at position 2 alters the aromatic ring’s electronic environment compared to the ethyl group in the target compound. The molecular weight is slightly higher (~342.34 g/mol) due to chlorine’s atomic mass .
1-(3-Bromopropyl)-4-iodobenzene
- The iodine at position 4 (vs. 6) may influence regioselectivity in coupling reactions. Molecular weight is lower (~324.99 g/mol) .
(3-Bromopropyl)-benzene
- Substituents: None beyond the bromopropyl chain.
- Key Differences : Lacking both ethyl and iodine groups, this simpler analog is less sterically hindered and electronically deactivated. It is primarily used in basic alkylation reactions .
Comparative Data Table
Reactivity and Functional Utility
- Bromopropyl Chain : All analogs share reactivity at the bromine site, enabling nucleophilic substitution (e.g., with amines or thiols). The target compound’s ethyl group at position 2 may sterically hinder such reactions compared to the chloro analog .
- Iodine Substituent : The iodine in the target compound enhances crystallographic resolution due to its high electron density, aiding X-ray diffraction studies (commony analyzed using SHELX programs ).
- Electronic Effects : The ethyl group (electron-donating) in the target compound increases ring electron density, favoring electrophilic aromatic substitution compared to the electron-withdrawing chloro analog .
Q & A
Q. How can computational methods predict the compound’s reactivity in complex reaction environments?
- Methodological Answer :
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzene ring .
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on transition states in substitution reactions .
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